molecular formula C20H12O B1210394 11-Hydroxybenzo[a]pyrene CAS No. 56892-32-1

11-Hydroxybenzo[a]pyrene

Cat. No. B1210394
CAS RN: 56892-32-1
M. Wt: 268.3 g/mol
InChI Key: JATVWVYVLWEYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Carcinogenic Activity Assessment

11-Hydroxybenzo[a]pyrene has been studied for its carcinogenic properties. In a two-stage tumorigenesis system in mice, 11-Hydroxybenzo[a]pyrene was found to have moderate skin tumor-initiating activities. This study demonstrated that when applied topically to mice and followed by the application of a promoter, 11-Hydroxybenzo[a]pyrene induced tumor formation, albeit less effectively than benzo[a]pyrene and 2-hydroxybenzo[a]pyrene (Slaga et al., 1978). Similarly, another study confirmed that 11-Hydroxybenzo[a]pyrene was weakly carcinogenic on mouse skin, in contrast to the strong carcinogenic activity of 2-hydroxybenzo[a]pyrene and benzo[a]pyrene (Wislocki et al., 1977).

Metabolic Activation Studies

Investigations into the metabolism of 11-Hydroxybenzo[a]pyrene have also been conducted. For instance, 3-Hydroxybenzo[a]pyrene, a major metabolite of the environmental pro-carcinogen benzo[a]pyrene, is produced in various biological systems and has been shown to bind to DNA, although it is not carcinogenic and is a poor tumor initiator (Ribeiro et al., 1986).

Analysis of Metabolites and Binding Studies

Studies have also been conducted on the binding of 11-Hydroxybenzo[a]pyrene and related compounds to cellular components. For example, the potent carcinogen 2-hydroxybenzo[a]pyrene, which is structurally related, has been shown to compete for binding to the estrogen receptor in rat cytosol (Ebright et al., 1986). Moreover, studies involving the metabolism and binding of benzo[a]pyrene metabolites to DNA have provided insights into the interaction of these compounds with genetic material, suggesting that nuclear metabolism might be crucial in the binding of benzo[a]pyrene to DNA in vivo (Guenthner et al., 1979).

Environmental and Health Risk Assessment

11-Hydroxybenzo[a]pyrene, as a metabolite of benzo[a]pyrene, is part of broader studies assessing environmental and health risks associated with exposure to polycyclic aromatic hydrocarbons. For example, the determination of urinary 3-Hydroxybenzo[a]pyrene is used as a biomarker for assessing carcinogenic benzo[a]pyrene exposure risks (Hu et al., 2016).

properties

CAS RN

56892-32-1

Product Name

11-Hydroxybenzo[a]pyrene

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[a]pyren-11-ol

InChI

InChI=1S/C20H12O/c21-17-11-14-6-3-5-12-8-9-15-10-13-4-1-2-7-16(13)20(17)19(15)18(12)14/h1-11,21H

InChI Key

JATVWVYVLWEYNL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)O

Other CAS RN

56892-32-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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